4-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Description
4-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is an organic compound with a complex structure It is characterized by the presence of methoxy groups, a methylphenyl group, and an oxadiazole ring
Properties
Molecular Formula |
C18H17N3O4 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
4-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C18H17N3O4/c1-11-10-13(6-9-15(11)24-3)16-17(21-25-20-16)19-18(22)12-4-7-14(23-2)8-5-12/h4-10H,1-3H3,(H,19,21,22) |
InChI Key |
CWSAHLKCHDLAQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazole-3-amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of amine derivatives of the oxadiazole ring.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
4-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(3-methylphenyl)benzamide
- 4-methoxy-N-(4-methylbenzyl)benzamide
- 4-methoxybenzenamide, N-(4-methoxyphenyl)-
Uniqueness
4-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical properties and biological activities. This distinguishes it from other similar compounds that may lack this structural feature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
